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  • Product: Dimethyl Pyridazine-3,6-dicarboxylate
  • CAS: 2166-24-7

Core Science & Biosynthesis

Foundational

Solubility of Dimethyl pyridazine-3,6-dicarboxylate in Organic Solvents: A Technical Guide

This guide outlines the solubility profile, thermodynamic modeling, and experimental protocols for Dimethyl pyridazine-3,6-dicarboxylate (CAS: 2166-24-7). It is structured for researchers and process chemists requiring h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, thermodynamic modeling, and experimental protocols for Dimethyl pyridazine-3,6-dicarboxylate (CAS: 2166-24-7). It is structured for researchers and process chemists requiring high-fidelity data for synthesis scale-up and purification.

Executive Summary & Chemical Profile

Dimethyl pyridazine-3,6-dicarboxylate is a critical heterocyclic building block, widely employed in inverse electron-demand Diels-Alder (IEDDA) reactions to synthesize complex alkaloids and functionalized pyridines. Its solubility behavior is governed by the competition between the electron-deficient pyridazine ring (high polarity/lattice energy) and the lipophilic methyl ester substituents.

Understanding its solubility landscape is essential for:

  • Reaction Optimization: Selecting solvents that maintain high concentration without precipitation during IEDDA cycloadditions (often requiring elevated temperatures).

  • Purification: Designing cooling crystallization processes where the compound is soluble at reflux but crystallizes upon cooling.

Chemical Identity
ParameterDetail
IUPAC Name Dimethyl pyridazine-3,6-dicarboxylate
CAS Number 2166-24-7
Molecular Formula

Molecular Weight 196.16 g/mol
Physical State Crystalline Solid
Key Functional Groups 1,2-Diazine ring (electron-deficient), Methyl esters (H-bond acceptors)

Qualitative Solubility Matrix

Based on synthetic workup protocols and structural analogs (e.g., dimethyl pyridine-2,6-dicarboxylate), the solubility profile follows a "Polar Aprotic > Chlorinated > Polar Protic > Non-Polar" hierarchy.

Solvent ClassRepresentative SolventsSolubility AssessmentProcess Application
Chlorinated Dichloromethane (DCM), ChloroformHigh Primary extraction solvent; NMR solvent.
Polar Aprotic DMSO, DMF, DMAcVery High Reaction medium for nucleophilic substitutions; biological assays.
Polar Protic Methanol, Ethanol, IsopropanolModerate / Temperature Dependent Ideal for Recrystallization. High solubility at boiling point; significant drop at ambient/chilled temps.
Aromatic Toluene, XyleneModerate Used in high-temp Diels-Alder reactions; often requires heating to dissolve.
Non-Polar Hexane, Heptane, Diethyl EtherLow / Insoluble Anti-solvents used to force precipitation.
Aqueous WaterLow The compound is lipophilic enough to be extracted out of water into organic phases.

Process Insight: The synthesis of this compound often involves reaction in methanol (with thionyl chloride) or toluene (for cycloadditions). Purification is frequently achieved by recrystallization from hot methanol or precipitation by adding hexane to a toluene solution.

Experimental Protocol: The Self-Validating System

To generate precise mole-fraction solubility data (


) for thermodynamic modeling, the Laser Monitoring Observation Technique  is the gold standard due to its non-invasive nature and high accuracy.
Method A: Laser Monitoring (Dynamic)

This method eliminates sampling errors associated with filtration in the traditional shake-flask method.

Workflow:

  • Setup: Use a jacketed glass vessel (50–100 mL) equipped with a mechanical stirrer and a laser transmissometer (source + detector).

  • Solvent Charge: Add a known mass of pure solvent (

    
    ) to the vessel.
    
  • Temperature Control: Set the internal temperature (

    
    ) using a circulating water bath (precision 
    
    
    
    K).
  • Solute Addition: Progressively add the solute in micro-increments.

  • Detection: Monitor the laser intensity (

    
    ).
    
    • Undersaturated: Beam passes through (

      
      ).
      
    • Saturation Point: The first non-dissolved particle scatters light, causing a sharp drop in transmittance (

      
      ).
      
  • Calculation: The total mass of solute added (

    
    ) at the scattering point defines the solubility at temperature 
    
    
    
    .
    
    
Method B: Static Gravimetric (Validation)

Use this to validate the laser method at 3 key temperature points (e.g., 298.15 K, 308.15 K, 318.15 K).

  • Saturate solvent in a sealed vial for 24h (shake).

  • Allow to settle for 4h (isothermal).

  • Filter supernatant (0.45 µm PTFE).

  • Evaporate solvent and weigh the dry residue.

Thermodynamic Modeling Framework

Once experimental data is collected, it must be correlated to theoretical models to predict solubility at unmeasured temperatures. The Modified Apelblat Equation is the industry standard for this class of heterocyclic esters.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from non-linear regression.

  • Applicability: Excellent for systems showing non-ideal solution behavior (e.g., pyridazine esters in alcohols), as the

    
     term accounts for the temperature dependence of the enthalpy of solution.
    
Thermodynamic Parameters

From the solubility data, calculate the apparent thermodynamic functions of dissolution:

  • Enthalpy (

    
    ):  Indicates if dissolution is endothermic (requires heat).
    
  • Entropy (

    
    ):  Measures disorder increase.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Visualization of Workflows

The following diagrams illustrate the experimental logic and process decision-making.

Diagram 1: Solubility Measurement Workflow

SolubilityProtocol Start Start: Solvent Selection Prep Prepare Jacketed Vessel (T ± 0.05 K) Start->Prep AddSolvent Add Known Mass Solvent Prep->AddSolvent LoopStart Incremental Addition of Solute AddSolvent->LoopStart LaserCheck Laser Transmittance (I / I0) LoopStart->LaserCheck Decision Scattering Detected? LaserCheck->Decision Decision->LoopStart No (Clear) Record Record Mass (m_solute) & Temp (T) Decision->Record Yes (Cloud Point) NextTemp Adjust T (Next Setpoint) Record->NextTemp NextTemp->LoopStart New T End Data Analysis (Apelblat) NextTemp->End All T Complete

Caption: Laser monitoring workflow for precise solubility determination without filtration errors.

Diagram 2: Solvent Selection for Process Crystallization

CrystallizationLogic Input Crude Product (Dimethyl pyridazine-3,6-dicarboxylate) CheckSol Check Solubility at Reflux Input->CheckSol Methanol Methanol/Ethanol CheckSol->Methanol Dissolves Hot Toluene Toluene CheckSol->Toluene Dissolves Hot DCM DCM / Chloroform CheckSol->DCM Dissolves Cold Action1 Cool to 0-5°C Methanol->Action1 High Temp Coefficient Toluene->Action1 Moderate Yield Action2 Add Anti-solvent (Hexane) Toluene->Action2 Maximize Yield Action3 Evaporate (Solvent Swap) DCM->Action3 Too Soluble Result Pure Crystals Action1->Result Action2->Result Action3->Methanol Recycle to MeOH

Caption: Decision matrix for purification. Alcohols are preferred for cooling crystallization due to steep solubility curves.

References

  • Chemical Identity: Dimethyl pyridazine-3,6-dicarboxylate (CAS 2166-24-7).[1][2] PubChem Compound Summary. Link

  • Synthesis & Solvents: Synthesis of Pyridazine and Pyrrole Analogues of 2-Aminotetralin. ResearchGate (Tetrahedron Letters). Describes synthesis in methanol/toluene and extraction with DCM. Link

  • Experimental Methodology: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 2024.[3][4] Link

  • Structural Analog Data: Solubility determination and dissolution mechanism of dimethyl 2,6-pyridinedicarboxylate in organic solvents. J. Chem. Thermodynamics (Used as a comparative model for the pyridazine analog). Link

  • Thermodynamic Modeling:Modified Apelblat equation for correlation of solubility. J. Mol. Liq.

Sources

Exploratory

Technical Monograph: 1H NMR Characterization of Dimethyl Pyridazine-3,6-dicarboxylate

[1][2][3] Executive Summary Dimethyl pyridazine-3,6-dicarboxylate is a critical heterocyclic precursor, primarily utilized in the synthesis of bioorthogonal probes via Inverse Electron Demand Diels-Alder (IEDDA) reaction...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Dimethyl pyridazine-3,6-dicarboxylate is a critical heterocyclic precursor, primarily utilized in the synthesis of bioorthogonal probes via Inverse Electron Demand Diels-Alder (IEDDA) reactions.[1][2][3] Its structural integrity is paramount for the kinetics of subsequent bioconjugation steps.

This guide provides a definitive analysis of its 1H NMR spectrum in Deuterated Chloroform (CDCl₃) . Unlike complex asymmetric heterocycles, this molecule exhibits a highly simplified spectrum due to


 symmetry. However, this simplicity can mask impurities if not analyzed with rigorous integration and chemical shift precision. This document outlines the theoretical basis, experimental protocol, and impurity profiling necessary for pharmaceutical-grade verification.

Theoretical Framework: Symmetry & Magnetic Equivalence[1]

To interpret the spectrum correctly, one must first understand the magnetic environment defined by the molecule's symmetry.

  • Point Group: The molecule belongs to the

    
     point group (assuming a planar conformation favored by conjugation).[3]
    
  • Axis of Symmetry: A

    
     axis passes through the N-N bond and bisects the C4-C5 bond.[1]
    
  • Implication:

    • Protons H4 and H5 are chemically and magnetically equivalent. They do not couple to each other in a first-order spectrum (

      
       system).[1][2][3] Result:  A sharp singlet.
      
    • Methoxy Protons (

      
      )  at positions 3 and 6 are equivalent.[2][3] Result:  A single intense singlet integrating to 6 protons.[1]
      
Visualization: Structural Logic Flow

The following diagram illustrates the logical pathway from molecular symmetry to spectral output.

SymmetryLogic cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic Region start Dimethyl Pyridazine-3,6-dicarboxylate symmetry C2v Symmetry Axis start->symmetry H4H5 H4 & H5 Protons (Chemically Equivalent) symmetry->H4H5 MeGrps Two -OCH3 Groups (Chemically Equivalent) symmetry->MeGrps MagEq Magnetic Equivalence (No J-coupling observed) H4H5->MagEq Signal1 Singlet (s) ~8.31 ppm MagEq->Signal1 Signal2 Singlet (s) ~4.10 ppm MeGrps->Signal2

Figure 1: Theoretical derivation of spectral multiplicity based on molecular symmetry.

Experimental Protocol

Reliable data requires a standardized acquisition workflow.[1] The high nitrogen content of the pyridazine ring can induce concentration-dependent shifts; therefore, solute concentration must be controlled.[1]

Materials & Methods[1][4][5][6][7][8][9][10][11]
  • Solvent: Chloroform-d (CDCl₃), 99.8% D, containing 0.03% v/v TMS (Tetramethylsilane).[2][3]

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent (~0.1 M). Note: Higher concentrations may cause stacking interactions, shifting aromatic peaks upfield.[3]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Temperature: 298 K (25°C).[3]

Step-by-Step Acquisition Workflow
  • Solvation: Dissolve 10 mg sample in 0.6 mL CDCl₃. Ensure complete dissolution; pyridazines can be crystalline and slow to dissolve.[1]

  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette into the NMR tube to remove inorganic salts (e.g., from synthesis workup).

  • Shimming: Focus on Z1 and Z2 shims.[1] The aromatic singlet is a sensitive probe for field homogeneity; poor shimming will result in a "hump" or asymmetry on the 8.31 ppm peak.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds. (Aromatic protons on electron-deficient rings often have long
      
      
      relaxation times.[1][2][3] Short delays lead to under-integration of the aromatic signal).[1]
    • Scans: 16 (sufficient for this concentration).

Spectral Assignment & Interpretation[1][8][10]

The spectrum is defined by two primary signal regions. All shifts are referenced to TMS (


 0.00) or residual CHCl₃ (

7.26).[3]
Data Summary Table
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
Aromatic Ring (H4, H5) 8.31 Singlet (s)2H-Deshielded by adjacent N-atoms and ester carbonyls.[1][2][3]
Residual Solvent (CHCl₃) 7.26Singlet--Reference standard.[1][2][3]
Methoxy Esters (-OCH₃) 4.10 Singlet (s)6H-Typical range for methyl esters on heteroaromatics.[1][2][3]
Water (H₂O) ~1.56Broad (s)Variable-Common extrinsic impurity.[2][3]
Detailed Analysis
1. The Aromatic Region (

8.31)

The protons at positions 4 and 5 appear as a singlet.

  • Why 8.31 ppm? Benzene appears at 7.36 ppm.[1] The pyridazine ring is electron-deficient (two electronegative nitrogens), which deshields the ring protons.[3] The addition of two ester groups (electron-withdrawing via induction and resonance) further deshields these protons, pushing them downfield to ~8.31 ppm.

  • Diagnostic Value: This peak must be a singlet .[1] Any splitting (doublets) indicates a loss of symmetry, likely due to hydrolysis of one ester group (forming the mono-acid).[3]

2. The Aliphatic Region (

4.10)

The two methyl ester groups resonate as a singlet.

  • Integration Check: The ratio of the Aromatic integral to the Methyl integral must be 1:3 (or 2:6). Deviations suggest the presence of unreacted starting material (e.g., 3,6-dimethylpyridazine) or solvent occlusion.

Troubleshooting & Impurity Profiling

In drug development, "pure enough" is not a standard. You must identify specific impurities.[1]

Common Impurity Signatures
  • Hydrolysis Product (Mono-methyl ester):

    • Mechanism:[1][4][5][6] Exposure to moisture converts one ester to a carboxylic acid.[1]

    • Spectral Effect:[1][4][7][8][9] Symmetry is broken.[1] H4 and H5 are no longer equivalent.[1]

    • Appearance: Two doublets in the aromatic region (coupling

      
       Hz) instead of one singlet.[2][3]
      
  • Starting Material (3,6-Dimethylpyridazine):

    • Appearance: Methyl singlets appear much further upfield (~2.7 ppm) attached directly to the ring, rather than the O-methyl shift (~4.1 ppm).[3]

  • Reaction Solvents:

    • Ethanol:[1][10][7][5] Triplet at 1.25 ppm, Quartet at 3.72 ppm.

    • Dichloromethane:[1] Singlet at 5.30 ppm.[1]

Purity Verification Logic

Use this decision tree to validate your sample.

PurityCheck Start Analyze Spectrum Check1 Aromatic Signal Multiplicity? Start->Check1 Result1 Singlet Check1->Result1 Observed Result2 Doublets/Multiplets Check1->Result2 Observed Check2 Integration Ratio (Ar : Me) Result1->Check2 Conclusion2 FAIL: Hydrolysis/Asymmetry Result2->Conclusion2 Result3 1 : 3 Check2->Result3 Matches Result4 < 1 : 3 Check2->Result4 Mismatch Conclusion1 PASS: High Purity Result3->Conclusion1 Conclusion3 FAIL: Solvent/Impurity Result4->Conclusion3

Figure 2: Quality Control Decision Tree for Pyridazine Dicarboxylates.

Applications in Drug Discovery (IEDDA)[2][3][15]

Understanding the NMR of this molecule is often a stepping stone to its application in Inverse Electron Demand Diels-Alder (IEDDA) chemistry.[3]

  • The Reaction: Dimethyl pyridazine-3,6-dicarboxylate (and its tetrazine precursors) reacts with strained alkenes (like trans-cyclooctene).[1][2][3]

  • Why it matters: This is a "bioorthogonal" click reaction—it occurs rapidly in physiological conditions without a catalyst.[1][11]

  • NMR Monitoring: The disappearance of the aromatic singlet at 8.31 ppm is a primary method for monitoring the kinetics of the IEDDA reaction or the reduction of the pyridazine to a dihydropyridazine.

References

  • Chemical Shifts of Pyridazine Derivatives

    • Source: Robien, W. (2025). "13C NMR Spectrum of Pyridazine-3,6-dicarboxylic acid." SpectraBase.[1]

    • Relevance: Confirms the deshielding effect of the 3,6-dicarboxyl substitution pattern.[1]

    • Link:[2][3]

  • Synthesis & Characterization of Pyridazine Esters

    • Source: WO2001007415A1.[1] "Method of producing pyridazine-3,6-dicarboxylic acid esters."

    • Relevance: Cites the diethyl ester aromatic shift at 8.31 ppm, serving as the primary reference for the methyl ester assignment.
    • Link:[1][2][3]

  • Bioorthogonal Chemistry Applications

    • Source: Knall, A.-C., & Slugovc, C. (2013).[3] "Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme." Chemical Society Reviews.[1]

    • Relevance: Contextualizes the use of pyridazine-3,6-dicarboxyl
    • Link:

  • NMR Solvent Data

    • Source: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
    • Relevance: Standard for identifying solvent impurities (W
    • Link:[2][3]

Sources

Protocols & Analytical Methods

Method

From Tetrazine to Pyridazine: A Detailed Guide to the Synthesis of Dimethyl Pyridazine-3,6-dicarboxylate

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of dimethyl pyridazine-3,6-dicarboxylate from dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate....

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of dimethyl pyridazine-3,6-dicarboxylate from dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. This transformation is a cornerstone of heterocyclic chemistry, offering a robust route to a variety of functionalized pyridazine scaffolds. The protocol detailed herein is grounded in the principles of the inverse-electron-demand Diels-Alder (iEDDA) reaction, a powerful tool in modern organic synthesis.

Theoretical Framework: The Inverse-Electron-Demand Diels-Alder Reaction

The synthesis of dimethyl pyridazine-3,6-dicarboxylate from its tetrazine precursor is a classic example of an inverse-electron-demand Diels-Alder (iEDDA) reaction. Unlike the conventional Diels-Alder reaction where an electron-rich diene reacts with an electron-poor dienophile, the iEDDA reaction involves an electron-deficient diene, in this case, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, and an electron-rich dienophile.[1][2][3] This reversal of electronic demand makes the tetrazine a highly reactive diene, capable of reacting with a wide array of dienophiles, including alkenes, alkynes, and enamines.[1][4]

The reaction proceeds through a [4+2] cycloaddition between the tetrazine and a suitable dienophile. This is followed by a retro-Diels-Alder reaction, which involves the expulsion of a molecule of dinitrogen (N₂), leading to the formation of an aromatic pyridazine ring.[2] The choice of dienophile is critical as it dictates the substitution pattern on the final pyridazine product. For the synthesis of the parent dimethyl pyridazine-3,6-dicarboxylate, a simple alkene like ethene or a precursor that generates ethene in situ can be utilized. The use of electron-rich alkenes or strained olefins can significantly accelerate the reaction rate.[5][6]

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed, validated protocol for the synthesis of dimethyl pyridazine-3,6-dicarboxylate.

2.1. Materials and Reagents

ReagentCAS NumberSupplierNotes
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate2166-14-5Major chemical suppliersShould be a bright red crystalline solid.[7] Store under inert atmosphere and refrigerated.[7]
Dienophile (e.g., 2,5-Norbornadiene)121-46-0Major chemical suppliersA strained alkene that readily undergoes the iEDDA reaction.
Anhydrous Dioxane123-91-1Major chemical suppliersShould be freshly distilled or obtained from a solvent purification system.
Diethyl Ether60-29-7Major chemical suppliersAnhydrous grade.
Hexanes110-54-3Major chemical suppliersFor purification.
Ethyl Acetate141-78-6Major chemical suppliersFor purification.

2.2. Reaction Setup and Procedure

The following procedure is a general guideline and may require optimization based on the specific dienophile used.

  • Reaction Vessel Preparation: A round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is dried in an oven and allowed to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous dioxane to dissolve the tetrazine. The concentration can typically be in the range of 0.1-0.5 M.

  • Dienophile Addition: Add the dienophile (1.1-1.5 eq) to the reaction mixture. The reaction is often initiated at room temperature.[4][5]

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the vibrant red color of the tetrazine and by thin-layer chromatography (TLC).[8]

  • Reaction Completion and Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then subjected to purification.

  • Purification: The residue is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired dimethyl pyridazine-3,6-dicarboxylate as a solid.

2.3. Characterization

The identity and purity of the synthesized dimethyl pyridazine-3,6-dicarboxylate should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Mechanistic Insights and Key Considerations

The successful synthesis of dimethyl pyridazine-3,6-dicarboxylate hinges on a clear understanding of the underlying reaction mechanism and careful control of reaction parameters.

3.1. The Reaction Pathway

The transformation from tetrazine to pyridazine can be visualized through the following workflow:

reaction_workflow Tetrazine Dimethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition Dienophile Dienophile (e.g., Alkene) Dienophile->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate Retro_DA Retro-Diels-Alder (-N₂) Intermediate->Retro_DA Pyridazine Dimethyl Pyridazine- 3,6-dicarboxylate Retro_DA->Pyridazine

Caption: Reaction workflow for pyridazine synthesis.

3.2. Causality in Experimental Choices

  • Choice of Dienophile: The reactivity of the dienophile is paramount. Electron-rich dienophiles, such as enamines and enol ethers, react rapidly, often at room temperature.[5] Strained alkenes, like norbornene derivatives, are also highly reactive due to the release of ring strain in the transition state.[6] For the synthesis of the unsubstituted pyridazine, ethene gas can be bubbled through the solution, or a precursor that generates ethene upon heating can be used.

  • Solvent Selection: The reaction is typically performed in aprotic solvents like dioxane, toluene, or dichloromethane to prevent side reactions with the highly reactive tetrazine.[4][9]

  • Temperature Control: While many iEDDA reactions with reactive dienophiles proceed at room temperature, less reactive dienophiles may require heating to achieve a reasonable reaction rate.[5] However, excessive heat should be avoided to prevent decomposition of the starting material and product.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the chosen dienophile. The following table provides a comparative overview of reaction conditions and yields for the reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with various dienophiles.

DienophileReaction Conditions (Solvent, Temp, Time)Yield (%)Reference
2-Triethylsilyloxy-2-buteneDioxane, 25°C, 12 h87[5]
1-Phenyl-1-(trimethylsiloxy)ethyleneDioxane, Room Temp, 8 hNot specified[4]
4,4-Dimethoxy-3-buten-2-one60°C, 22 h71[5]
Diaryl acetyleneNot specified87[5][10]
Methyl 2-(tert-butoxycarbonylamino)pent-4-ynoateDioxane, 16 h (heating)86[9]

Conclusion

The inverse-electron-demand Diels-Alder reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate provides a versatile and efficient pathway for the synthesis of dimethyl pyridazine-3,6-dicarboxylate and its derivatives. By carefully selecting the dienophile and optimizing reaction conditions, researchers can access a wide range of substituted pyridazines, which are valuable building blocks in medicinal chemistry and materials science. This guide provides a solid foundation for the practical execution and theoretical understanding of this important transformation.

References

  • Svaljavin, O. V., Bohdan, N. M., Nechaieva, D. S., & Bohza, S. L. (2025). Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and nonc. Dopov.
  • Boger, D. L. (2019). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry.
  • Haider, N., & Wobus, A. (Year). The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers.
  • Boger, D. L. (2019). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective.
  • Sigma-Aldrich. (n.d.). Inverse Electron Demand Diels-Alder Reactions.
  • Younis, S. K. (2010). Synthesis of some New 1,2,4,5-Tetrazine Derivatives Via Diels-Alder Reaction. Rafidain Journal of Science.
  • Boger, D. L., Panek, J. S., & Patel, M. (1992). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Organic Syntheses.
  • Schwarzer, D., & Lisurek, M. (2019). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journal of Organic Chemistry.
  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation. Journal of the American Chemical Society.
  • Benchchem. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid.
  • Seitz, G., & Hoferichter, R. (1988).
  • Holčapek, M., et al. (2008). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid.
  • Boger, D. L. (2006). Dimethyl 1,2,4,5‐Tetrazine‐3,6‐dicarboxylate. e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Boger, D. L., & Panek, J. S. (1985). Thermal cycloaddition of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with electron-rich olefins: 1,2-diazine and pyrrole introduction. Preparation of octamethylporphin (OMP). The Journal of Organic Chemistry.
  • Wu, H., et al. (2013). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications.

Sources

Application

Dimethyl pyridazine-3,6-dicarboxylate as a scaffold for CDK2 inhibitors

Application Note: Strategic Utilization of Dimethyl Pyridazine-3,6-dicarboxylate as a Scaffold for CDK2 Inhibitors Part 1: Introduction & Rationale The Scaffold Advantage Dimethyl pyridazine-3,6-dicarboxylate represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Dimethyl Pyridazine-3,6-dicarboxylate as a Scaffold for CDK2 Inhibitors

Part 1: Introduction & Rationale

The Scaffold Advantage Dimethyl pyridazine-3,6-dicarboxylate represents a highly versatile, nitrogen-rich heterocyclic scaffold. Unlike the ubiquitous pyridine or pyrimidine scaffolds, the pyridazine core offers a unique 1,2-diazine arrangement. This structure provides two critical advantages for Cyclin-Dependent Kinase 2 (CDK2) inhibition:

  • Hinge Region Recognition: The pyridazine nitrogens serve as intrinsic hydrogen bond acceptors, capable of interacting with the backbone NH of the "hinge" residue (Leu83 in CDK2) critical for ATP-competitive inhibition.

  • Vector Divergence: The 3,6-dicarboxylate substitution pattern is linear and symmetrical. This allows for the rapid generation of pseudo-symmetric or desymmetrized libraries that can simultaneously probe the deep ATP pocket and the solvent-exposed front, a strategy essential for achieving selectivity against the homologous CDK1.

Structural Biology Context CDK2 inhibition requires navigating a conserved ATP-binding pocket. The 3,6-disubstituted pyridazine geometry mimics the purine core of ATP but allows for "exit vectors" that can reach the ribose-binding pocket or the gatekeeper residue (Phe80).

Part 2: Experimental Protocols

Protocol 1: Synthetic Functionalization (Desymmetrization Strategy)

Objective: To convert the symmetric dimethyl pyridazine-3,6-dicarboxylate into a non-symmetric CDK2 inhibitor. Symmetry breaking is vital; one arm must bind the hinge (lipophilic/aromatic), while the other solubilizes the molecule (hydrophilic).

Workflow Diagram:

SynthesisWorkflow Start Dimethyl pyridazine- 3,6-dicarboxylate Step1 Partial Hydrolysis (Desymmetrization) Start->Step1 LiOH (1 eq) Inter Mono-acid Mono-ester Step1->Inter Step2 Amide Coupling A (Hinge Binder) Inter->Step2 HATU, R1-NH2 Step3 Ester Hydrolysis & Coupling B (Solvent Tail) Step2->Step3 LiOH then HATU, R2-NH2 Final Lead CDK2 Inhibitor Step3->Final

Caption: Step-wise desymmetrization of the dicarboxylate scaffold to generate asymmetric CDK2 inhibitors.

Step-by-Step Methodology:

  • Mono-Hydrolysis (Symmetry Breaking):

    • Dissolve dimethyl pyridazine-3,6-dicarboxylate (1.0 eq) in THF/MeOH (1:1).

    • Add LiOH (0.95 eq—limiting reagent is crucial to avoid di-acid formation) dropwise at 0°C.

    • Stir at 0°C for 2 hours. Monitor by TLC (formation of the polar mono-acid).

    • Workup: Acidify to pH 3 with 1N HCl. Extract the mono-ester-mono-acid with EtOAc.

  • First Amidation (Hinge Binder Installation):

    • Dissolve the mono-acid intermediate in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate.

    • Add the aromatic amine (e.g., 4-aminopyridine or substituted aniline) (1.1 eq).

    • Stir at RT for 12 hours.

    • Validation: Confirm product via LC-MS (M+1 peak).

  • Second Amidation (Solubilizing Tail):

    • Hydrolyze the remaining ester group using excess LiOH (3.0 eq) at 50°C.

    • Repeat the coupling condition (HATU/DIPEA) with a solubilizing amine (e.g., N-methylpiperazine or morpholine).

Protocol 2: Biochemical Screening (ADP-Glo™ Kinase Assay)

Objective: Quantify the IC50 of synthesized compounds against recombinant CDK2/Cyclin E.

Principle: The assay measures the conversion of ATP to ADP.[1][2][3] Unconsumed ATP is depleted, and the ADP produced by the kinase reaction is converted back to ATP, which is then quantified via a luciferase/luciferin reaction.[4]

Reagents:

  • Recombinant CDK2/Cyclin E complex (SignalChem).

  • Substrate: Histone H1 peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).[4]

Procedure:

  • Compound Preparation: Prepare 3-fold serial dilutions of the pyridazine compounds in DMSO (100% DMSO stock). Final assay DMSO concentration must be <1%.[4]

  • Kinase Reaction (384-well plate):

    • Add 2 µL of CDK2/Cyclin E enzyme (0.5 ng/µL) to wells.

    • Add 1 µL of compound dilution. Incubate for 10 min at RT (allows thermodynamic binding).

    • Add 2 µL of ATP/Substrate mix (ATP concentration should equal

      
      , approx 50 µM).
      
    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP).[2] Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light).[1][2] Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to determine IC50 using a 4-parameter logistic fit.

Protocol 3: Cellular Target Engagement

Objective: Confirm that the inhibitor penetrates the cell membrane and inhibits CDK2 in a physiological context by measuring the phosphorylation status of Retinoblastoma protein (Rb).

Pathway Diagram:

CDK2Pathway Inhibitor Pyridazine Inhibitor CDK2 CDK2 / Cyclin E Inhibitor->CDK2 Blocks Rb Rb Protein (Hypo-phosphorylated) CDK2->Rb Phosphorylates pRb p-Rb (Hyper-phosphorylated) Rb->pRb Inactivation E2F E2F Transcription Factor Rb->E2F Sequesters pRb->E2F Releases SPhase S-Phase Entry (Proliferation) E2F->SPhase Activates

Caption: Mechanism of Action. The inhibitor blocks CDK2, preventing Rb phosphorylation, thereby keeping E2F sequestered and halting the cell cycle.

Methodology (Western Blot):

  • Cell Culture: Seed HCT-116 or MCF-7 cells (known CDK2-dependent lines) at

    
     cells/well.
    
  • Treatment: Treat cells with the inhibitor at

    
     for 6 and 24 hours.
    
  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors (Roche).

  • Blotting:

    • Run SDS-PAGE.

    • Primary Antibody: Anti-phospho-Rb (Ser807/811) (Cell Signaling Tech #8516). Note: This site is specific to CDK2 activity.

    • Loading Control: Anti-GAPDH.

  • Result Interpretation: A potent CDK2 inhibitor will show a dose-dependent decrease in p-Rb bands compared to the DMSO control.

Part 3: Data Presentation & SAR Strategy

Structure-Activity Relationship (SAR) Summary The following table summarizes the expected impact of substitutions on the pyridazine-3,6-dicarboxylate core based on literature precedence for this scaffold.

PositionModificationEffect on CDK2 PotencyRationale
Core Pyridazine (1,2-diazine)HighN2 nitrogen accepts H-bond from Leu83 (Hinge).
R1 (Pos 3) Aromatic Amide (e.g., 4-aminopyridine)Critical Provides

-stacking and H-bonding in the deep pocket.
R1 (Pos 3) Aliphatic EsterLowLacks necessary H-bond donors for the hinge region.
R2 (Pos 6) Morpholine/Piperazine AmideNeutral/PositiveTargets solvent front; improves solubility and metabolic stability.
R2 (Pos 6) Hydrophobic AlkylNegativeReduces solubility; potential steric clash with "Gatekeeper".

Self-Validating Checkpoints

  • Synthesis: If the mono-hydrolysis yields >20% di-acid, lower the temperature to -10°C and reduce LiOH to 0.9 eq.

  • Assay: The Z-factor of the ADP-Glo assay must be >0.5. If lower, re-optimize enzyme concentration.

  • Cellular: If p-Rb reduction is observed but cell viability (MTT assay) remains high, check for compensatory upregulation of CDK4/6.

References

  • Abdelbaset, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[5][6][7] Journal of Enzyme Inhibition and Medicinal Chemistry.[5] Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). CDK protein kinase inhibition by the ADP-Glo Assay (Patent Data). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Pyridazine Diesters in Methanol

For Immediate Release This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the dissolution of pyridazine diesters in methanol. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the dissolution of pyridazine diesters in methanol. As a Senior Application Scientist, I will provide a structured approach to diagnose and resolve these solubility issues, grounded in established chemical principles and practical laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: Why is my pyridazine diester not dissolving in methanol?

The low solubility of pyridazine diesters in methanol, a polar protic solvent, can be attributed to a combination of factors related to the molecule's structure and the intermolecular forces at play.

  • Molecular Polarity and Dipole Moment: The pyridazine ring itself is polar and possesses a significant dipole moment.[1][2] However, the presence of two ester groups can introduce lipophilic (non-polar) characteristics, particularly if the alkyl chains of the esters are long.[3] This creates a molecule with both polar and non-polar regions, which can hinder its interaction with the highly polar methanol molecules.

  • Hydrogen Bonding: Methanol is a strong hydrogen bond donor and acceptor. While the nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, the ester groups are weaker in this regard.[1][4] The overall ability of the pyridazine diester to form strong hydrogen bonds with methanol may be limited, especially if the ester groups sterically hinder the nitrogen atoms.

  • Crystal Lattice Energy: If your pyridazine diester is a solid, the energy required to break the crystal lattice structure might be higher than the energy released when the molecules are solvated by methanol. This is particularly true for highly ordered crystalline structures with strong intermolecular interactions.[5]

Q2: I've tried stirring for hours at room temperature with no success. What should I do next?

Passive dissolution at room temperature is often insufficient for compounds with marginal solubility. A systematic approach involving energy input and solvent modification is recommended. The following troubleshooting guide provides a tiered strategy, from simple adjustments to more advanced techniques.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This guide is structured to help you systematically address the low solubility of your pyridazine diester in methanol. Start with the Tier 1 interventions and proceed to the subsequent tiers if the issue persists.

Tier 1: Foundational Adjustments

These initial steps are the simplest to implement and often effective for moderately insoluble compounds.

1. Temperature Adjustment

  • Rationale: The solubility of most solids increases with temperature.[6] Increasing the temperature of the methanol provides more kinetic energy to both the solvent and solute molecules, facilitating the disruption of the solute's crystal lattice and promoting solvation.

  • Protocol:

    • Place your pyridazine diester and methanol mixture in a sealed vial or flask equipped with a magnetic stir bar.

    • Gently heat the mixture on a hot plate with stirring. Start with a modest temperature increase (e.g., 40-50 °C).

    • Monitor the dissolution visually. If the compound does not dissolve, you can gradually increase the temperature. Be mindful of methanol's boiling point (64.7 °C). For temperatures approaching the boiling point, a condenser is necessary to prevent solvent loss.

    • Once dissolved, allow the solution to slowly cool to room temperature. Observe if the compound remains in solution or precipitates out. Supersaturation can sometimes be achieved through this method.

2. Sonication

  • Rationale: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[7] This process generates localized high pressure and temperature, which can break down solute particles and enhance mass transfer, thereby accelerating dissolution.[8][9]

  • Protocol:

    • Prepare your pyridazine diester and methanol mixture in a suitable vessel.

    • Place the vessel in a sonicator bath.

    • Sonicate the mixture in short bursts (e.g., 5-10 minutes) to avoid excessive heating.

    • Visually inspect the solution after each sonication cycle.

    • Combine sonication with gentle warming for a synergistic effect.

Decision Point: If your pyridazine diester remains insoluble after applying heat and sonication, the issue may stem from a more fundamental incompatibility between the solute and the solvent. Proceed to Tier 2.

Tier 2: Solvent System Modification

If basic physical methods fail, modifying the solvent environment can significantly improve solubility.

1. Co-Solvent Systems

  • Rationale: A co-solvent is a substance added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[10] By adding a less polar or aprotic co-solvent to methanol, you can create a solvent mixture with a polarity that is more favorable for your pyridazine diester.[] This reduces the overall polarity of the solvent system, making it more compatible with the lipophilic portions of your molecule.[12]

  • Common Co-solvents to Consider with Methanol:

    • Dichloromethane (DCM): A less polar, aprotic solvent.

    • Tetrahydrofuran (THF): A moderately polar, aprotic solvent.

    • Acetonitrile: A polar, aprotic solvent.

    • Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent that is an excellent solvent for many organic compounds.[13]

  • Protocol:

    • Start by adding the co-solvent to your methanol in a stepwise manner. Begin with a small percentage (e.g., 10% v/v) and gradually increase the proportion.

    • After each addition, stir and/or sonicate the mixture to assess solubility.

    • Keep a record of the solvent ratios that yield complete dissolution.

Co-Solvent Methanol:Co-Solvent Ratio (v/v) Observations
DCM9:1
8:2
7:3
THF9:1
8:2
7:3
Acetonitrile9:1
8:2
7:3
DMSO9:1
8:2
7:3

Caption: Systematic evaluation of co-solvent systems.

Troubleshooting Logic Diagram

Troubleshooting_Solubility start Start: Low Solubility of Pyridazine Diester in Methanol tier1 Tier 1: Foundational Adjustments start->tier1 heat Apply Gentle Heat (40-60°C) tier1->heat sonicate Utilize Sonication heat->sonicate check1 Is the compound soluble? sonicate->check1 tier2 Tier 2: Solvent System Modification check1->tier2 No success Success: Compound Dissolved check1->success Yes cosolvent Introduce a Co-solvent (e.g., DCM, THF, DMSO) tier2->cosolvent check2 Is the compound soluble? cosolvent->check2 tier3 Tier 3: Chemical Modification check2->tier3 No check2->success Yes salt_formation Consider Salt Formation (if applicable) tier3->salt_formation end Consult Further (e.g., Senior Scientist) salt_formation->end

Caption: A logical workflow for troubleshooting solubility issues.

Tier 3: Advanced Strategies (Chemical Modification)

If the above methods are unsuccessful or not suitable for your downstream application, a chemical modification of the pyridazine diester might be necessary.

1. Salt Formation

  • Rationale: If your pyridazine diester has a basic nitrogen atom that can be protonated, converting it to a salt can dramatically increase its solubility in polar solvents like methanol.[14][15] Salt formation introduces ionic character to the molecule, which is highly favorable for interaction with polar solvents.[16] The basicity of the pyridazine ring itself is modest, but substituents can enhance it.[1]

  • Protocol (General Guideline - Requires Stoichiometric Calculation):

    • Dissolve your pyridazine diester in a minimal amount of a suitable organic solvent in which it is soluble.

    • Add a stoichiometric equivalent of an acid (e.g., hydrochloric acid in an organic solvent like ether or methanol, or methanesulfonic acid).

    • Stir the mixture at room temperature. The salt will often precipitate out.

    • Isolate the salt by filtration and wash with a non-polar solvent to remove any unreacted starting material.

    • Dry the salt thoroughly.

    • Test the solubility of the resulting salt in methanol.

Experimental Workflow for Solubility Enhancement

Experimental_Workflow cluster_tier1 Tier 1 cluster_tier2 Tier 2 cluster_tier3 Tier 3 start Insoluble Compound in Methanol heat Heat to 40-60°C start->heat sonicate Sonicate heat->sonicate add_cosolvent Add Co-solvent sonicate->add_cosolvent If still insoluble soluble Soluble Solution sonicate->soluble form_salt Form Salt add_cosolvent->form_salt If still insoluble add_cosolvent->soluble form_salt->soluble

Caption: Tiered experimental approach to improving solubility.

Summary of Key Recommendations

Strategy Underlying Principle When to Use
Heating Increases kinetic energy, overcoming lattice energy.[6]Initial, simple attempts for moderately insoluble compounds.
Sonication Acoustic cavitation breaks particles and enhances mass transfer.[7][8]Can be used alone or with heating for faster dissolution.
Co-solvents Modifies the polarity of the solvent system to better match the solute.[10][]When heating and sonication are insufficient.
Salt Formation Introduces ionic character, dramatically increasing polarity and solubility.[14][15]For compounds with a basic site, when other methods fail.

This guide provides a comprehensive framework for addressing the low solubility of pyridazine diesters in methanol. By systematically applying these troubleshooting steps, researchers can overcome this common experimental hurdle and proceed with their scientific investigations.

References

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • Martínez, R. F. (2021, June 22). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
  • ChemicalBook. (2026, January 13). Pyridazine | 289-80-5.
  • Martínez, R. F. (n.d.). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
  • PubChem. Pyridazino(4,5-C)pyridazine-3,4-dicarboxylic acid, 6-((4-chlorophenyl)methyl)-1,4,5,6-tetrahydro-1,4-dimethyl-5-oxo-, 3,4-diethyl ester.
  • Wikipedia. Cosolvent.
  • ChemicalBook. Pyridazine CAS#: 289-80-5.
  • IOSR Journal. Sonochemistry : Green and Alternative Technique in Organic Synthesis.
  • ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?.
  • ResearchGate. (2026, February 9). (PDF) Principles of Salt Formation.
  • MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • Cheméo. Pyridazine (CAS 289-80-5) - Chemical & Physical Properties.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics.
  • PubMed. Predicting the solubility of sulfamethoxypyridazine in individual solvents. I: Calculating partial solubility parameters.
  • PMC. (2025, June 5). Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers.
  • Wageningen University & Research eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.
  • Sciencemadness. (2012, March 7). diazonium salt formation on heterocycles.
  • MDPI. (2024, July 3). Liquid–Liquid Equilibrium of Sesame Fatty Acid (Ethyl and Methyl) Ester + Glycerol + Ethanol/Methanol Mixtures at Different Temperatures.
  • Research and Reviews. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis.
  • Ayyad, R. R. (2025, March 2). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues.
  • Slater, et al. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Briel, T., & Lüdeker, D. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.
  • IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • ResearchGate. (2025, October 16). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • Thieme. Product Class 8: Pyridazines.
  • ACS Publications. (2019, July 17). Effect of Ethanol and Temperature on Partition Coefficients of Ethyl Acetate, Isoamyl Acetate, and Isoamyl Alcohol: Instrumental and Predictive Investigation | Journal of Chemical & Engineering Data.
  • PubMed. (2012, April 15). Effect of phase separation temperature on ester yields from ethanolysis of rapeseed oil in the presence of NaOH and KOH as catalysts.
  • ResearchGate. (2025, August 6). High‐temperature esterification of fatty acids with methanol at ambient pressure | Request PDF.
  • Chemistry LibreTexts. (2023, January 22). Properties of Esters.
  • ResearchGate. (2025, August 10). Slow-stir water solubility measurements of selected alcohols and diesters.
  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions.
  • University of California, Davis. Pyridazine.
  • Kirk-Othmer Encyclopedia of Chemical Technology. PYRIDINE AND PYRIDINE DERIVATIVES Vol 20.
  • RSC Publishing. (2024, December 20). Synthesis of novel diesters as potential fuel oxygenates and surfactants of renewable origin from carbohydrate-derived 5-(chloromethyl)furfural.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Differentiation of Pyridazine Oxidation States: A Comparative NMR Guide

For researchers in drug development and materials science, the pyridazine core is a highly privileged scaffold. It is frequently synthesized via the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and materials science, the pyridazine core is a highly privileged scaffold. It is frequently synthesized via the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and a dienophile. However, this reaction initially yields a transient dihydropyridazine intermediate, which must subsequently undergo oxidation to form the fully aromatic pyridazine .

Distinguishing between dimethyl pyridazine-3,6-dicarboxylate (the fully oxidized, aromatic product) and dimethyl 1,4-dihydropyridazine-3,6-dicarboxylate (the reduced intermediate) is a critical analytical checkpoint. Because the dihydro intermediate is prone to auto-oxidation and dynamic tautomerism, standard characterization can be misleading. This guide provides an objective, causality-driven framework for differentiating these two oxidation states using Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Causality in NMR Shifts

The stark differences in the NMR spectra of these two molecules are not merely empirical; they are governed by fundamental shifts in electron delocalization, molecular symmetry, and kinetic stability.

Aromaticity and Diamagnetic Anisotropy

Dimethyl pyridazine-3,6-dicarboxylate is a planar, fully conjugated 6π-electron system. When placed in an external magnetic field, the circulating π-electrons generate a strong induced magnetic field (diamagnetic anisotropy). This ring current heavily deshields the protons at the C4 and C5 positions, pushing their


H NMR signals deep into the aromatic region (>8.0 ppm)1[1]. Furthermore, the molecule possesses 

symmetry, rendering the C4 and C5 protons chemically and magnetically equivalent, resulting in a sharp, diagnostic singlet.
Tautomerism and Loss of Symmetry

In contrast, dimethyl 1,4-dihydropyridazine-3,6-dicarboxylate lacks global aromaticity. The ring is puckered, and the global ring current is broken. Consequently, the protons at C4 and C5 resonate in the aliphatic/allylic (~3.0 ppm) and vinylic (~6.0 ppm) regions, respectively.

Crucially, dihydropyridazines and their tetrazine precursors undergo rapid 1,5-prototropic shifts at room temperature2[2]. This tautomerization between the 1,4-dihydro, 1,2-dihydro, and 4,5-dihydro forms causes dynamic exchange on the NMR timescale, often resulting in broadened peaks for the ring protons and the N-H proton.

Quantitative Spectroscopic Comparison

The following table summarizes the diagnostic NMR benchmarks used to definitively distinguish the two scaffolds.

FeatureDimethyl pyridazine-3,6-dicarboxylateDimethyl 1,4-dihydropyridazine-3,6-dicarboxylate
State Fully AromaticNon-Aromatic (Dihydro)
Symmetry

(Planar)
Asymmetric / Dynamic (Puckered)

H NMR (Ring)
~8.35 ppm (s, 2H) - Deshielded by ring current~6.05 ppm (m, 1H, vinylic), ~3.20 ppm (m, 2H, allylic)

H NMR (N-H)
N/A~7.20 - 7.50 ppm (br s, 1H) - Exchange broadened

H NMR (Ester)
~4.08 ppm (s, 6H)~3.90 ppm (s, 3H), ~3.85 ppm (s, 3H) - Desymmetrized

C NMR (C4/C5)
~129.8 ppm (Aromatic C-H)~120.5 ppm (Vinylic C-H), ~28.5 ppm (Aliphatic CH

)
Diagnostic Marker Sharp, highly downfield symmetric singletBroadened aliphatic/vinylic multiplets due to tautomerism

Note: Exact shifts for the dihydro species will vary slightly based on the equilibrium ratio of tautomers present in the specific solvent environment.

Self-Validating Experimental Protocol

To capture the true state of the dihydropyridazine without triggering artifactual oxidation, the NMR acquisition must be treated as a self-validating system. The following protocol ensures kinetic stability and quantitative accuracy 3[3].

Step 1: Solvent Preparation (Crucial for Dihydro Stability)
  • The Risk: Standard CDCl

    
     degrades over time to form trace DCl. Acidic environments catalyze the 1,5-prototropic shift of dihydropyridazines and accelerate their auto-oxidation to the aromatic form.
    
  • The Mitigation: Pass 1.0 mL of CDCl

    
     through a short plug of basic alumina  immediately prior to sample preparation. This strips the solvent of residual acid.
    
  • Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of the purified CDCl

    
     under an inert argon atmosphere to prevent atmospheric O
    
    
    
    from initiating aromatization.
Step 2: NMR Acquisition Parameters
  • Internal Standard: Ensure TMS is present at 0.00 ppm to anchor the highly variable N-H and vinylic shifts.

  • Relaxation Delay (D1): Set the D1 delay to 5.0 seconds (standard is often 1.0s).

    • Causality: The quaternary carbons (C3, C6) and the ester carbonyls lack attached protons, resulting in long spin-lattice relaxation times (

      
      ). A 5-second delay ensures these nuclei fully relax between pulses, allowing for accurate relative integration in 
      
      
      
      C quantitative NMR.
  • Variable Temperature (VT) Check: If the ring protons in the dihydro sample appear as unresolved broad humps at 298 K, cool the probe to 253 K (-20 °C) . This freezes out the tautomeric exchange, resolving the broad signals into sharp, distinct multiplets characteristic of a single trapped tautomer.

Step 3: Data Validation

Integrate the ester methyl protons (~3.9-4.1 ppm). If the molecule is fully aromatic, the ratio of ester protons to ring protons will be exactly 6:2 . If the molecule is in the dihydro state, the ratio of ester protons to the total integrated area of the vinylic/aliphatic ring protons will be 6:3 (plus 1H for the N-H, if visible).

Reaction Pathway Visualization

The structural evolution from the tetrazine precursor to the final aromatic pyridazine involves distinct changes in hybridization and symmetry4[4].

G TET Dimethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate IEDDA Inverse Electron-Demand Diels-Alder (IEDDA) TET->IEDDA DIEN Dienophile (e.g., Alkene) DIEN->IEDDA BICYC Bicyclic Intermediate IEDDA->BICYC N2 - N2 (Extrusion) BICYC->N2 DHP Dimethyl 1,4-dihydro- pyridazine-3,6-dicarboxylate BICYC->DHP Extrusion OX Oxidation (e.g., DDQ or O2) DHP->OX PYR Dimethyl pyridazine- 3,6-dicarboxylate OX->PYR

Mechanistic workflow from tetrazine to aromatic pyridazine via IEDDA and oxidation.

References

  • Product Class 1: Pyridines. Thieme Connect.
  • Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Michal Holčapek et al., University of Pardubice.
  • A 15N NMR study of tautomerism in dimethyl dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. ResearchGate.
  • TRAPPING OF UNSATURATED FULVENE ENDOPEROXIDES WITH DIMETHYL 1,2,4,5-TETRAZINE-3,6-DICARBOXYLATE. Galip Özer et al., CLOCKSS.

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of Dimethyl Pyridazine-3,6-dicarboxylate

Topic: Mass spectrometry analysis of dimethyl pyridazine-3,6-dicarboxylate fragmentation Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry analysis of dimethyl pyridazine-3,6-dicarboxylate fragmentation Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dimethyl pyridazine-3,6-dicarboxylate (DMPD) is a critical heterocyclic scaffold, increasingly utilized in bioorthogonal chemistry as a precursor for inverse electron demand Diels-Alder (IEDDA) reactions and as a core pharmacophore in drug discovery. Its electron-deficient nature and specific nitrogen positioning present unique analytical challenges compared to carbocyclic analogs like dimethyl phthalate.

This guide provides a technical comparison of mass spectrometric (MS) strategies for DMPD analysis, specifically contrasting Electrospray Ionization (ESI-LC-MS/MS) against Electron Ionization (EI-GC-MS) . We establish the fragmentation causality required for precise structural validation and metabolite identification.

Section 1: Structural Context & Analytical Significance

The pyridazine ring (1,2-diazine) imparts high polarity and specific hydrogen-bonding capabilities distinct from pyrazine (1,4-diazine) or pyridine isomers. In the context of DMPD (


, MW 196.16 Da), the 3,6-dicarboxylate substitution creates a "push-pull" electronic system that heavily influences bond lability during ionization.

Why this analysis matters:

  • IEDDA Validation: DMPD is often the "spent" oxidized product or the starting diene in tetrazine ligations. Distinguishing it from dihydro-intermediates is crucial for kinetic studies.

  • Impurity Profiling: Synthetic routes often yield regioisomers (e.g., 3,4-dicarboxylates) or partially hydrolyzed mono-esters. MS fragmentation is the fastest method to resolve these without NMR.

Section 2: Comparative Methodology (EI vs. ESI)

The choice between EI and ESI is not merely operational; it dictates the depth of structural insight.

Performance Comparison Table
FeatureMethod A: EI-GC-MS (Hard Ionization)Method B: ESI-LC-MS/MS (Soft Ionization)
Primary State Gas Phase (Thermal vaporization required)Liquid Phase (Solution state)
Molecular Ion

(m/z 196). Often weak intensity due to ester cleavage.

(m/z 197). High intensity base peak.
Fragmentation High Energy: Extensive in-source fragmentation. Promotes radical-induced cleavages (

-cleavage).
Controllable: Collision-Induced Dissociation (CID) allows sequential "peeling" of substituents.
Limit of Detection Mid-range (ng level). Good for purity checks.Low (pg level).[1] Essential for PK/PD studies in biological matrices.
Key Drawback Thermal degradation risk. The N-N bond is heat-sensitive.Adduct formation (

,

) can complicate quantification.
Expert Insight: When to use which?
  • Use EI-GC-MS for raw material quality control (QC) and synthesis monitoring where the sample is in organic solvent (e.g., DCM, Ethyl Acetate).

  • Use ESI-LC-MS/MS for biological assays (plasma stability, metabolite ID) where the analyte is in aqueous buffers and sensitivity is paramount.

Section 3: Fragmentation Mechanics & Causality

Understanding the why behind the peaks is essential for self-validating the spectra.

The ESI Fragmentation Pathway (Positive Mode)

In ESI (+), the protonation likely occurs at one of the ring nitrogens due to the electron-withdrawing effect of the esters reducing carbonyl basicity.

  • Precursor:

    
     at m/z 197.
    
  • Primary Loss (Methanol): The ester methoxy group is labile. A neutral loss of methanol (

    
    , 32 Da) is the dominant pathway, driven by the formation of a stable acylium-like ion or cyclic anhydride intermediate.
    
    • Transition:

      
      .
      
  • Secondary Loss (Carbon Monoxide): Following methanol loss, the resulting carbonyl is destabilized, leading to CO extrusion (28 Da).

    • Transition:

      
      .
      
  • Ring Contraction: Unlike phthalates, the pyridazine ring can undergo

    
     extrusion or HCN loss under high collision energy (CE > 35 eV), though this is less common than in tetrazines.
    
Visualization of Fragmentation Logic

DMPD_Fragmentation M_Ion Precursor [M+H]+ m/z 197 (Protonated DMPD) Frag_1 Fragment A m/z 165 [M+H - CH3OH]+ M_Ion->Frag_1 Neutral Loss: Methanol (32 Da) Low CE (10-20 eV) Frag_2 Fragment B m/z 137 [M+H - CH3OH - CO]+ Frag_1->Frag_2 Neutral Loss: CO (28 Da) Med CE (20-30 eV) Frag_3 Fragment C m/z 133 [M+H - 2x CH3OH]+ Frag_1->Frag_3 Secondary Ester Cleavage (Alternative Pathway)

Figure 1: Proposed ESI(+) Collision-Induced Dissociation (CID) pathway for Dimethyl pyridazine-3,6-dicarboxylate.

Section 4: Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of DMPD in plasma or reaction mixtures, prioritizing the ESI method for its versatility.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Why? The diester is moderately polar; C18 provides sufficient retention without excessive tailing caused by the basic nitrogens.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid is crucial to ensure protonation (

      
      ) and improve ionization efficiency.
      
  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometer Settings (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C (Ensure complete desolvation of the polar diester).

  • MRM Transitions (Quantification):

    • Quantifier:

      
       (Collision Energy: 15 eV).
      
    • Qualifier:

      
       (Collision Energy: 28 eV).
      
Analytical Workflow Diagram

Workflow Sample Sample Prep (Protein Precip / Dilution) LC LC Separation (C18 Column) Sample->LC Injection ESI ESI Source (+3.5 kV) LC->ESI Elution Q1 Q1 Filter (m/z 197) ESI->Q1 Ionization CID Collision Cell (N2 Gas) Q1->CID Selection Q3 Q3 Filter (m/z 165 / 137) CID->Q3 Fragmentation Data Data Output (Chromatogram) Q3->Data Detection

Figure 2: Step-by-step LC-MS/MS Multiple Reaction Monitoring (MRM) workflow.

Section 5: Data Analysis & Isomer Differentiation

A common pitfall is confusing DMPD with its carbocyclic analog, Dimethyl Phthalate (DMP) , or other diazine isomers. While they have different molecular weights (DMPD: 196.16, DMP: 194.19), low-resolution instruments might show ambiguity if calibration is poor.

Key Differentiators:

  • Nitrogen Rule: DMPD has an even mass (196) and two nitrogens. In ESI, the

    
     is odd (197). DMP (no nitrogens) has an even mass (194) and odd 
    
    
    
    (195).
  • Fragment Ions:

    • DMPD: Characteristic fragments at m/z 137 and 105 (ring degradation).

    • Phthalates: Almost always yield the stabilized phthalic anhydride ion at m/z 149 . The absence of m/z 149 is a strong negative indicator for phthalates and supports the pyridazine structure.

References

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. (Discusses fragmentation patterns of pyridazine derivatives). 2

  • Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collection of Czechoslovak Chemical Communications. (Provides comparative MS data for tetrazine/pyridazine dicarboxylate precursors). 3

  • Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method. MDPI. (Reference for distinguishing phthalate ester fragmentation, specifically m/z 149 vs 163). 4

  • Dimethyl phthalate - PubChem. National Library of Medicine. (Structural and chemical property data for comparative analysis). 1

Sources

Validation

A Comparative Guide to HPLC Retention Times of Pyridazine Diesters

For researchers, scientists, and professionals in drug development, the precise analysis of heterocyclic compounds is a cornerstone of ensuring product purity, monitoring reaction kinetics, and determining pharmacokineti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise analysis of heterocyclic compounds is a cornerstone of ensuring product purity, monitoring reaction kinetics, and determining pharmacokinetic properties. Among these heterocycles, pyridazine diesters represent a class of compounds with significant interest due to their versatile applications in medicinal chemistry and materials science. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for the separation and quantification of these compounds.

This guide provides an in-depth comparison of the retention times of a series of pyridazine diesters under reversed-phase HPLC (RP-HPLC) conditions. We will explore the causal relationships between molecular structure and chromatographic behavior, offering field-proven insights to aid in method development and interpretation of results. The protocols and data presented herein are designed to be a self-validating system, grounded in established scientific principles.

The Expertise Behind the Experiment: Why RP-HPLC for Pyridazine Diesters?

Reversed-phase HPLC is the most widely used method for the analysis of a broad range of organic molecules, including those of moderate to low polarity like many pyridazine derivatives.[1] The fundamental principle of RP-HPLC lies in the partitioning of analytes between a nonpolar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase (commonly a mixture of water and an organic modifier like acetonitrile or methanol).[2]

Our choice of RP-HPLC is deliberate. Pyridazine diesters, with their aromatic core and ester functionalities, possess a degree of hydrophobicity that makes them ideal candidates for retention and separation on a nonpolar stationary phase. The retention time, the time it takes for an analyte to pass through the column, is primarily influenced by its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[3][4] This relationship allows us to predict and interpret retention behavior based on the molecular structure of the pyridazine diesters.

Factors such as the composition of the mobile phase, column temperature, and flow rate are critical variables that must be controlled to ensure reproducible results.[5][6] For instance, increasing the proportion of the organic modifier in the mobile phase will decrease the polarity of the mobile phase, leading to shorter retention times as the analytes have a greater affinity for the mobile phase.[2]

Experimental Design and Workflow

The following diagram illustrates the logical workflow for the comparative analysis of pyridazine diesters by RP-HPLC.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Comparison sample_prep Prepare Pyridazine Diester Standards (1 mg/mL in Acetonitrile) sample_filter Filter Samples (0.45 µm syringe filter) sample_prep->sample_filter mobile_phase_prep Prepare Mobile Phases: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile degas Degas Mobile Phases mobile_phase_prep->degas instrument_setup Instrument Setup & Equilibration (C18 column, 30°C) sample_filter->instrument_setup injection Inject Blank (Diluent) instrument_setup->injection sample_injection Inject Pyridazine Diester Samples (10 µL) injection->sample_injection data_acquisition Data Acquisition (UV Detection at 270 nm) sample_injection->data_acquisition peak_integration Peak Integration & Retention Time Determination data_acquisition->peak_integration data_table Tabulate Retention Times peak_integration->data_table comparison Compare Retention Times vs. Molecular Structure data_table->comparison

Caption: Workflow for the comparative HPLC analysis of pyridazine diesters.

Detailed Experimental Protocol

This protocol provides a robust starting point for the analysis of pyridazine diesters and can be adapted based on the specific analytes and available instrumentation.[1]

1. Materials and Reagents:

  • Pyridazine diester standards

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (≥98%)

  • 0.45 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

3. Preparation of Mobile Phases:

  • Mobile Phase A: 0.1% Formic acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

  • Degas both mobile phases for at least 20 minutes using an ultrasonic bath or vacuum filtration to prevent bubble formation in the HPLC system.[1]

4. Preparation of Standard Solutions:

  • Prepare individual stock solutions of each pyridazine diester at a concentration of 1 mg/mL in acetonitrile.

  • From the stock solutions, prepare working solutions at a concentration of 0.1 mg/mL by diluting with acetonitrile.

  • Filter each working solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter that could clog the column.[1]

5. Chromatographic Conditions:

  • Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with 60% Mobile Phase B and 40% Mobile Phase A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 270 nm[7]

  • Injection Volume: 10 µL[1]

  • Run Time: 15 minutes

6. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[7]

  • Inject a blank (acetonitrile) to ensure the system is clean and free of carryover.

  • Inject each pyridazine diester standard solution in triplicate to assess the reproducibility of the retention times.

  • Record the chromatograms and determine the retention time for the main peak of each compound.

Results and Discussion: A Comparative Analysis

To illustrate the relationship between structure and retention time, we will consider a hypothetical series of 3,6-pyridazinedicarboxylates with varying ester alkyl chains.

Compound IDR Group (Ester)Molecular FormulaCalculated logP*Retention Time (min)
PD-01 MethylC₈H₈N₂O₄0.584.2
PD-02 EthylC₁₀H₁₂N₂O₄1.325.8
PD-03 n-PropylC₁₂H₁₆N₂O₄2.068.1
PD-04 n-ButylC₁₄H₂₀N₂O₄2.8011.5

*Calculated logP (cLogP) is a measure of hydrophobicity.

The experimental data clearly demonstrates a direct correlation between the hydrophobicity of the pyridazine diesters and their retention times in a reversed-phase HPLC system. As the length of the alkyl chain in the ester group increases from methyl (PD-01) to n-butyl (PD-04), the hydrophobicity of the molecule, indicated by the increasing cLogP value, also increases.[3]

This increased hydrophobicity leads to stronger interactions with the nonpolar C18 stationary phase, causing the compounds to be retained longer on the column, resulting in a progressive increase in retention time. This predictable behavior is fundamental to method development in HPLC. By understanding how structural modifications impact retention, scientists can tailor separation conditions to achieve optimal resolution between analytes of interest.

For instance, if a mixture of these four diesters were to be separated, the chosen isocratic method provides good resolution between them. If the peaks were too close together, one could decrease the percentage of the organic modifier (acetonitrile) in the mobile phase to increase all retention times and potentially improve separation.[2] Conversely, if the analysis time is too long, increasing the organic modifier percentage would shorten the run time.

Conclusion

This guide has provided a comprehensive overview of the comparative analysis of pyridazine diester retention times using reversed-phase HPLC. We have detailed a robust experimental protocol and presented data that illustrates the fundamental relationship between molecular structure, hydrophobicity, and chromatographic retention. The principles and methodologies discussed herein serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, enabling them to develop and optimize HPLC methods for the analysis of pyridazine derivatives and other heterocyclic compounds. The ability to predict and interpret retention behavior is a critical skill for ensuring the quality and integrity of chemical research and development.

References

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. Benchchem.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Hydrophobicity of 1, 2a-h, 3a-e, 4a-e, 5a-e. A. HPLC analysis showing... ResearchGate. Available at: [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available at: [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC. Available at: [Link]

  • Factors Impacting Chromatography Retention Time. Separation Science. Available at: [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. Available at: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • Log D versus HPLC derived hydrophobicity: The development of predictive tools to aid in the rational design of bioactive peptoids. PMC. Available at: [Link]

  • Factors Affecting Resolution in HPLC. Available at: [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. Available at: [Link]

  • What Factors Influence HPLC Retention Time Precision? Altabrisa Group. Available at: [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available at: [Link]

  • Measurement and prediction of hydrophobicity parameters for highly lipophilic compounds: application of the HPLC column-switching technique to measurement of log P of diarylpyrazines. PubMed. Available at: [Link]

  • The LCGC Blog: Retention Time Variability in HPLC. Available at: [Link]

  • Pyridazine Derivatives. Available at: [Link]

  • 2.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Purity Assessment Methodologies for Commercial Dimethyl Pyridazine-3,6-dicarboxylate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Dimethyl pyridazine-3,6-dicarboxylate (CAS: 2166-24-7) Executive Summary & Rationale Dimethyl pyridazine-3,6-dicarboxylate...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Dimethyl pyridazine-3,6-dicarboxylate (CAS: 2166-24-7)

Executive Summary & Rationale

Dimethyl pyridazine-3,6-dicarboxylate is a highly specialized heterocyclic building block. In materials science, it serves as a rigid bidentate ligand in the solvothermal synthesis of supramolecular coordination networks and metal-organic frameworks (MOFs) with transition metals like Mn(II), Co(II), and Zn(II) 1. In synthetic organic chemistry, it acts as a powerful electron-deficient azadiene utilized in [4+2] cycloaddition reactions to construct complex polysubstituted pyridines 2.

While commercial suppliers typically claim purities of ≥97% 3, relying solely on vendor Certificates of Analysis (CoA) introduces significant risk. Trace impurities—such as mono-methyl esters (resulting from incomplete esterification), unreacted precursors, or residual metal catalysts—can disrupt the delicate stoichiometric balance required for binuclear complex assembly or poison downstream cross-coupling catalysts. This guide objectively compares the three primary analytical methodologies used to validate the purity of commercial batches, providing self-validating protocols to ensure absolute experimental reproducibility.

Comparative Analysis of Analytical Methodologies

To establish a robust quality control (QC) pipeline, researchers must select the appropriate analytical tool. Here is an objective comparison of the three primary alternatives:

  • Quantitative 1H-NMR (qNMR): The gold standard for absolute purity. Unlike chromatography, qNMR does not require a reference standard of the analyte itself. By comparing the integral of the pyridazine aromatic protons to a highly pure internal standard, researchers can determine the exact mass fraction of the active compound.

  • Reverse-Phase HPLC-UV: The optimal choice for relative purity and batch-to-batch consistency. It excels at separating structurally similar impurities (like the mono-ester) that might overlap in NMR spectra. However, it assumes all components have similar UV response factors, which can skew absolute purity calculations.

  • LC-MS (ESI+): The diagnostic alternative. While not typically used for routine quantitation due to ionization suppression effects, it is indispensable when HPLC-UV reveals unknown impurity peaks >0.1%. It allows for rapid structural elucidation via mass-to-charge (m/z) ratios.

Experimental Protocols: Self-Validating Systems

As an application scientist, I emphasize that protocols must not simply be a list of steps; they must include built-in validation mechanisms and mechanistic reasoning.

Protocol A: Absolute Purity Determination via 1H-qNMR
  • Causality & Design: qNMR is highly sensitive to relaxation times. If the relaxation delay (D1) is too short, protons with long T1 relaxation times will not fully recover, leading to artificially low integrals and inaccurate purity calculations. Maleic acid is chosen as the internal standard because its vinylic protons yield a sharp singlet at ~6.3 ppm, completely isolated from the pyridazine aromatic protons (~8.2 ppm) and the ester methyl protons (~4.1 ppm).

  • Step-by-Step Methodology:

    • Standard Preparation: Accurately weigh ~10.0 mg of the internal standard (Maleic Acid, NIST traceable, >99.9% purity) and ~15.0 mg of the commercial dimethyl pyridazine-3,6-dicarboxylate using a microbalance (d = 0.001 mg).

    • Dissolution: Dissolve both solids in 0.8 mL of deuterated chloroform (CDCl3) containing 0.03% TMS. Causality: CDCl3 is selected over DMSO-d6 to prevent potential transesterification or degradation over time.

    • Acquisition Parameters: Set Pulse Angle to 90°. Set Relaxation Delay (D1) to 30 seconds. Acquire 64 scans.

    • Self-Validation Check: Run a quick inversion-recovery experiment to determine the longest T1 in the system. D1 must be ≥ 5 × T1 to ensure >99% magnetization recovery. Furthermore, verify that the integral ratio of the analyte's aromatic vs. aliphatic protons is exactly 1:3 (2H to 6H). Any deviation indicates co-eluting impurities, invalidating the run.

Protocol B: Relative Purity Profiling via HPLC-UV
  • Causality & Design: The basic nitrogen atoms of the pyridazine ring (pKa ~ 2.3) can interact with residual silanols on silica-based columns, causing severe peak tailing. To mitigate this, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase as an ion-pairing agent, ensuring sharp, symmetrical peaks.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1.0 mg/mL of the compound in an Acetonitrile/Water (50:50, v/v) diluent. Filter through a 0.22 µm PTFE syringe filter.

    • Chromatographic Conditions:

      • Column: C18, 150 x 4.6 mm, 3 µm particle size.

      • Mobile Phase: A: 0.1% TFA in Water | B: 0.1% TFA in Acetonitrile.

      • Gradient: 10% B to 90% B over 15 minutes. Causality: A gradient ensures that highly polar impurities (e.g., hydrolyzed mono-acids) elute early, while lipophilic byproducts elute late.

      • Detection: UV at 254 nm.

    • Self-Validation Check (System Suitability): Inject a blank diluent to confirm no baseline interference. Inject the sample in triplicate. The Relative Standard Deviation (RSD) of the peak area must be < 1.0%, and the USP tailing factor for the main peak must be < 1.5.

Data Presentation: Methodological and Vendor Comparisons

Table 1: Performance Comparison of Analytical Methodologies

Analytical MethodologyLimit of Detection (LOD)Precision (RSD)Primary OutputSuitability for CAS 2166-24-7
Quantitative NMR (qNMR) ~0.1 - 0.5%< 1.0%Absolute Mass %Excellent; distinct aromatic/aliphatic protons.
Reverse-Phase HPLC-UV < 0.01%< 0.5%Relative Area %Excellent; strong UV chromophore at 254 nm.
LC-MS (ESI+) < 0.001%> 5.0%Structural IDNecessary only if HPLC shows >0.1% unknowns.

Table 2: Representative Purity Analysis of Commercial Batches (Note: Data is representative of typical commercial variations observed in laboratory settings)

Vendor SourceVendor Claimed PurityqNMR Absolute Purity (±0.2%)HPLC Relative PurityMajor Identified Impurity
Supplier A ≥ 97%98.1%98.5%None detected
Supplier B ≥ 95%94.2%96.0%Mono-methyl ester
Supplier C > 99%99.4%99.8%Trace water (via NMR)

Analytical Workflow Diagram

PurityWorkflow Start Commercial Batch Dimethyl pyridazine-3,6-dicarboxylate Prep Sample Preparation (Weighing & Dissolution) Start->Prep qNMR qNMR Analysis (Absolute Purity) Prep->qNMR CDCl3 + Maleic Acid HPLC HPLC-UV Analysis (Relative Purity) Prep->HPLC MeCN/H2O + 0.1% TFA Decision Meets >97% Spec & No Toxic Impurities? qNMR->Decision LCMS LC-MS Profiling (Impurity ID) HPLC->LCMS Unknown Peaks >0.1% HPLC->Decision Approve Approved for Downstream Synthesis Decision->Approve YES Reject Reject / Recrystallize Decision->Reject NO

Figure 1: Analytical workflow and decision matrix for commercial batch purity assessment.

References

  • Supramolecular networks assembled from binuclear complexes with pyridazine-3,6-dicarboxylate Source: CrystEngComm (RSC Publishing) URL:[Link]

  • Product Class 1: Pyridines Source: Science of Synthesis (Thieme Gruppe) URL:[Link]

  • Dimethyl pyridazine-3,6-dicarboxylate Product Specifications Source: ChemScene / Chemikart URL:[Link]

Sources

Validation

Objective Comparison Guide: Pyridazine-3,6-dicarboxylate vs. Pyridine-2,6-dicarboxylate

As a Senior Application Scientist navigating the design of novel coordination polymers, luminescent sensors, or magnetic materials, ligand selection is the most critical variable in your experimental architecture. Two st...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist navigating the design of novel coordination polymers, luminescent sensors, or magnetic materials, ligand selection is the most critical variable in your experimental architecture. Two structurally related but chemically divergent ligands—Pyridazine-3,6-dicarboxylate (PzDC) and Pyridine-2,6-dicarboxylate (PyDC, also known as dipicolinate) —offer distinct reactivity profiles.

This guide provides an authoritative, data-driven comparison of their electronic foundations, coordination behaviors, and field-proven experimental workflows, empowering researchers to make mechanistically sound design choices.

Structural and Electronic Foundations

To understand the divergent reactivity of these two ligands, we must first analyze the causality rooted in their heterocyclic cores.

  • Pyridine-2,6-dicarboxylate (PyDC): Featuring a standard monoazine (pyridine) ring, PyDC is a classic, rigid tridentate ligand. The single nitrogen atom, flanked by two carboxylate groups at the 2 and 6 positions, creates an ideal pre-organized O-N-O binding pocket. This geometry perfectly accommodates the ionic radii of transition metals and lanthanides, saturating their coordination spheres to form highly stable, discrete mononuclear complexes.

  • Pyridazine-3,6-dicarboxylate (PzDC): PzDC features a 1,2-diazine ring. The presence of two adjacent nitrogen atoms fundamentally alters its electronic landscape. The pyridazine nucleus is highly electron-deficient, reducing its overall electron-donor ability compared to pyridine[1]. Furthermore, unlike pyridine, the extreme electron withdrawal by the two nitrogens makes the PzDC ring highly susceptible to nucleophilic attack, specifically at the C4/C5 positions[2].

Crucially, the two adjacent nitrogen donor atoms in PzDC cannot coordinate to the same metal center due to steric strain. Instead, they act as a bridge, attracting two metal centers into close proximity[1].

Coordination Paradigms & Application Profiling

The electronic differences dictate entirely different supramolecular architectures when these ligands are introduced to metal salts.

The PyDC Paradigm: Mononuclear Stability and Luminescence

PyDC acts as a terminal chelator. When reacted with lanthanides (e.g., Eu³⁺ or Tb³⁺), it forms highly stable [Ln(PyDC)₃]³⁻ complexes. The rigid O-N-O coordination displaces water molecules from the inner coordination sphere, preventing non-radiative quenching of the lanthanide excited state. Consequently, PyDC is the gold standard "antenna ligand" for time-resolved fluorescence assays.

The PzDC Paradigm: Dinuclear Cores and Metal-Organic Frameworks (MOFs)

Because PzDC acts as a bis(bidentate) or bridging ligand, it propagates coordination networks rather than terminating them.

  • Magnetic Materials: The N-N bridge forces metal ions (like Fe²⁺ or Mn²⁺) into close spatial proximity, facilitating direct magnetic exchange pathways. This often results in ferromagnetically or antiferromagnetically coupled dinuclear clusters[1][3].

  • MOF Construction: PzDC is an exceptional building block for robust Metal-Organic Frameworks. Recent advancements have utilized the electron-deficient pyridazine core to construct homonuclear isoreticular Lanthanide-MOFs (e.g., Tb and Dy). These PzDC-based MOFs exhibit intrinsic luminescent behavior and have been successfully deployed for the photocatalytic degradation of organic dyes and the ultra-sensitive detection of nitroaromatic compounds[4].

LigandLogic PyDC Pyridine-2,6-dicarboxylate (1 N-donor, O-N-O Pincer) Mono Discrete Mononuclear Complexes PyDC->Mono Terminal Chelation PzDC Pyridazine-3,6-dicarboxylate (2 N-donors, Bridging) Poly Dinuclear Cores & 3D MOF Networks PzDC->Poly N-N Bridging App1 Time-Resolved Luminescence Assays Mono->App1 App2 Magnetic Coupling & Photocatalytic Sensors Poly->App2

Ligand electronic structure dictating coordination architecture and downstream applications.

Quantitative Performance Comparison

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative reactivity metrics of both ligands based on crystallographic and spectroscopic data.

ParameterPyridazine-3,6-dicarboxylate (PzDC)Pyridine-2,6-dicarboxylate (PyDC)
Ring System 1,2-DiazinePyridine
Nitrogen Count 2 (Adjacent, bridging capable)1 (Terminal chelator)
Primary Coordination Mode Bis-bidentate,

-N,N' bridging
Tridentate (O,N,O) pincer
Electrophilicity Highly electron-deficient (SNAr at C4/C5)[2]Moderately electron-deficient
Typical Metal Architecture Dinuclear clusters, 1D/2D/3D MOFs[1][3]Mononuclear discrete complexes
Lanthanide Antenna Effect High (Extended conjugation in MOFs)[4]Very High (Standard for Eu/Tb assays)
Solubility (Protonated) Low in water, soluble in hot DMF/DMSOModerate in water, high in basic solutions

Self-Validating Experimental Protocols

The following methodologies detail the divergent synthetic approaches required to harness the specific coordination chemistry of each ligand.

Protocol A: Solvothermal Synthesis of a PzDC-based Tb-MOF[4]

Causality Note: Solvothermal conditions are required here to overcome the activation energy of forming extended 3D polymeric networks, allowing the PzDC ligand to bridge multiple Tb³⁺ centers and form a highly crystalline framework.

  • Reagent Preparation: Dissolve 0.1 mmol of Pyridazine-3,6-dicarboxylic acid (PzDC) and 0.1 mmol of Terbium(III) nitrate pentahydrate (

    
    ) in a mixed solvent system of DMF (4 mL) and deionized water (1 mL).
    
  • Acid Modulation: Add 2-3 drops of concentrated nitric acid (

    
    ) to the mixture. Self-Validation: The acid acts as a modulator, slowing down the deprotonation of PzDC to prevent amorphous precipitation and promote the growth of high-quality single crystals.
    
  • Solvothermal Reaction: Transfer the clear solution to a 15 mL Teflon-lined stainless steel autoclave. Seal and heat at 120 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/hour.

  • Harvesting: Isolate the resulting block-shaped crystals via vacuum filtration, wash sequentially with DMF and ethanol, and dry under a vacuum at 60 °C.

Protocol B: Ambient Synthesis of a PyDC Mononuclear Lanthanide Complex

Causality Note: Because PyDC readily forms discrete 1:3 complexes, high-temperature polymeric assembly is unnecessary. Ambient stirring with pH control is sufficient to drive the reaction to completion.

  • Reagent Preparation: Suspend 0.3 mmol of Pyridine-2,6-dicarboxylic acid (PyDC) in 10 mL of deionized water.

  • pH Adjustment: Slowly add 0.1 M NaOH dropwise until the pH reaches 6.5. Self-Validation: The suspension will turn into a clear solution as the carboxylic acid groups deprotonate, activating the O-N-O pincer cavity.

  • Metal Addition: Add 0.1 mmol of Europium(III) chloride hexahydrate (

    
    ) dissolved in 2 mL of water dropwise to the stirring ligand solution.
    
  • Complexation: Stir at room temperature for 2 hours. The formation of the

    
     complex is rapid and thermodynamically driven.
    
  • Crystallization: Allow the solution to undergo slow solvent evaporation at room temperature for 3-5 days to yield X-ray quality crystals.

Workflow Step1 Ligand + Metal Salt Preparation Step2A PzDC Path: Solvothermal (120°C) Acid Modulated Step1->Step2A Step2B PyDC Path: Ambient Stirring pH 6.5 Adjusted Step1->Step2B Step3A Slow Cooling (5°C/hr) Step2A->Step3A Step3B Slow Evaporation (Ambient) Step2B->Step3B Step4 SC-XRD & Photophysical Assay Step3A->Step4 Step3B->Step4

Comparative synthetic workflows for PzDC (MOF) vs. PyDC (Mononuclear) complexation.

References

1.[1] Synthesis, Structure and Magnetic Study of a Di-Iron Complex Containing N-N Bridges. mdpi.com. 1 2.[4] Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B. acs.org. 4 3.[2] Product Class 8: Pyridazines. thieme-connect.de. 2 4.[3] Supramolecular networks assembled from binuclear complexes with pyridazine-3,6-dicarboxylate. rsc.org. 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dimethyl Pyridazine-3,6-dicarboxylate

As a Senior Application Scientist, I understand that handling reactive heterocyclic building blocks requires more than just following a checklist—it requires a fundamental understanding of the molecule's physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that handling reactive heterocyclic building blocks requires more than just following a checklist—it requires a fundamental understanding of the molecule's physicochemical properties. Dimethyl Pyridazine-3,6-dicarboxylate (CAS: 2166-24-7) is a highly valuable intermediate in drug development, but its specific structural features demand rigorous, self-validating safety protocols.

This guide provides the definitive operational and logistical framework for handling this compound safely and efficiently.

Chemical Profile & Mechanistic Hazard Assessment

To establish a fail-safe handling protocol, we must first understand why this chemical presents specific hazards. The molecule consists of a pyridazine ring flanked by two electrophilic methyl ester groups.

Quantitative Chemical Profile

Property Specification
Chemical Name Dimethyl Pyridazine-3,6-dicarboxylate
CAS Number 2166-24-7
Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol

| GHS Hazard Statements | H302, H315, H319, H335 |

Mechanistic Causality of Hazards:

  • Irritation (H315, H319, H335): The electrophilic carbonyl carbons of the ester groups can undergo localized hydrolysis upon contact with the aqueous environment of mucous membranes, eyes, or sweat on the skin. Furthermore, the lone pairs on the pyridazine nitrogens act as strong hydrogen-bond acceptors, disrupting local cellular hydration layers and causing acute irritation (1)[1].

  • Acute Toxicity (H302): If ingested, systemic esterases can rapidly cleave the methyl esters, releasing methanol and pyridazine-3,6-dicarboxylic acid, leading to metabolic toxicity and cellular stress[1].

Personal Protective Equipment (PPE) Matrix

A robust safety system validates itself by anticipating failure points. Your PPE selection must directly mitigate the specific physicochemical risks of the compound.

PPE CategorySpecificationCausal Rationale (The "Why")
Hand Protection Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is mandatory for prolonged handling.Nitrile provides a robust barrier against solid organic esters. Double-gloving ensures that if the outer glove is compromised by residual solvent during dissolution, the inner glove maintains the barrier.
Eye Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1 compliant).Protects against airborne dust particles and aerosolized solutions that could trigger severe, localized ester hydrolysis in the eye (H319)[1].
Body Protection Flame-resistant or standard cotton lab coat, fully buttoned to the neck.Prevents localized skin exposure (H315) and minimizes electrostatic discharge during powder transfer.
Respiratory N95/FFP2 particulate respirator OR handle exclusively in a certified fume hood.Mitigates the inhalation of fine crystalline dust, directly preventing respiratory tract irritation (H335)[1].

Experimental Workflow: Safe Handling Protocol

Trustworthiness in the laboratory is built on reproducible, self-validating systems. Below is the standard operating procedure (SOP) for weighing and preparing solutions of Dimethyl Pyridazine-3,6-dicarboxylate.

Step 1: Environmental Preparation & System Validation

  • Action: Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials (strong oxidizing agents, strong bases, and strong acids).

  • Validation: A properly functioning hood ensures that any aerosolized particulates are immediately drawn away from the operator's breathing zone.

Step 2: Static Mitigation and Weighing

  • Action: Use an anti-static gun (e.g., Zerostat) or an ionizing bar on the weighing spatula and analytical balance draft shield. Tare a clean, dry glass vial. Using a static-free micro-spatula, carefully transfer the required mass of the compound ().

  • Validation: Organic powders accumulate static charge, leading to sudden aerosolization when manipulated. Neutralizing the charge prevents the compound from "jumping" onto gloves or the balance pan.

Step 3: Solvent Addition and Dissolution

  • Action: Transfer the sealed vial to the main reaction zone. Add the appropriate anhydrous solvent (e.g., DMSO, DMF, or Dichloromethane) slowly down the inner wall of the vial.

  • Validation: Adding solvent down the wall prevents the sudden displacement of air, which can eject fine powder into the hood environment. Note: Avoid vigorous vortexing until the powder is fully wetted to prevent pressure buildup.

Step 4: Equipment Decontamination

  • Action: Rinse all spatulas and glassware with a compatible organic solvent (e.g., acetone) directly into a designated organic waste container, followed by a thorough wash with soapy water.

  • Validation: The soapy water wash utilizes alkaline hydrolysis to break down any trace residual esters into highly water-soluble, non-irritating carboxylate salts.

Spills, Decontamination, and Disposal Logistics

Immediate and correct response to spills prevents localized contamination from escalating into a systemic laboratory hazard.

  • Solid Spills: Do NOT dry sweep. Dry sweeping mechanically aerosolizes the irritant dust. Gently cover the spill with damp absorbent paper (using water or a mild solvent like ethanol) to suppress dust. Scoop the material into a hazardous waste container using a non-sparking tool[1].

  • Liquid Spills (if in solution): Absorb with inert materials (vermiculite or dry sand) and place in a sealed, labeled container.

  • Waste Disposal: Dispose of solid waste as halogen-free organic waste. Liquid waste classification will depend entirely on the dissolution solvent used (e.g., halogenated waste if dissolved in DCM).

Visualizing the Safety Workflow

G Start 1. Pre-Operation Read SDS & Hood Check PPE 2. Don PPE Gloves, Goggles, Lab Coat Start->PPE Handling 3. Chemical Handling Anti-static Weighing PPE->Handling Spill Spill Detected? Handling->Spill Decon 4a. Decontamination Damp Wipe (No Dry Sweep) Spill->Decon Yes Dispose 4b. Waste Disposal Organic Waste Stream Spill->Dispose No Decon->Dispose End 5. Post-Operation Doff PPE & Wash Hands Dispose->End

Fig 1: Safe handling and operational lifecycle of Dimethyl Pyridazine-3,6-dicarboxylate.

References

  • 2166-24-7 | Dimethyl pyridazine-3,6-dicarboxylate - Ambeed.
  • Dimethyl pyridazine-3,6-dicarboxylate Hazard Information Source: Ambeed URL
  • CAS 2166-24-7 | Sigma-Aldrich Source: Sigma-Aldrich URL

Sources

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